molecular formula C22H16FN3O2 B7785485 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B7785485
M. Wt: 373.4 g/mol
InChI Key: UVTKKLADIKINSU-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the cyclopropyl, fluorophenyl, and phenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and phenyl groups through substitution reactions using suitable reagents and catalysts.

    Cyclopropylation: Addition of the cyclopropyl group through cyclopropylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may introduce new substituents at specific positions on the compound.

Scientific Research Applications

3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-15-8-10-16(11-9-15)26-21-19(20(25-26)14-6-7-14)17(22(27)28)12-18(24-21)13-4-2-1-3-5-13/h1-5,8-12,14H,6-7H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTKKLADIKINSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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